molecular formula C32H42N6O3 B10828088 N-[[(3S)-1-[6-(benzylamino)pyrimidin-4-yl]-3-hydroxypiperidin-3-yl]methyl]-4-[(4,4-dimethylpiperidin-1-yl)methyl]-2-hydroxybenzamide

N-[[(3S)-1-[6-(benzylamino)pyrimidin-4-yl]-3-hydroxypiperidin-3-yl]methyl]-4-[(4,4-dimethylpiperidin-1-yl)methyl]-2-hydroxybenzamide

Cat. No.: B10828088
M. Wt: 558.7 g/mol
InChI Key: PWYRDVXYAOGDNK-YTTGMZPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UZH1b is an enantiomer of UZH1a, which is a potent and selective inhibitor of the methyltransferase-like 3 enzyme. UZH1b, however, exhibits substantially reduced activity against the methyltransferase-like 3 enzyme, with an inhibitory concentration 50 value of 28 micromolar . The compound is primarily used for scientific research purposes, particularly in the field of epitranscriptomics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UZH1b involves a structure-based drug discovery approach. The compound is synthesized as an enantiomer of UZH1a, which involves the use of specific chiral catalysts and reagents to ensure the correct stereochemistry . The reaction conditions typically include controlled temperatures and specific solvents to achieve high purity and yield.

Industrial Production Methods

Industrial production of UZH1b is carried out under stringent conditions to maintain its high purity (99.75%) and activity. The compound is produced in solid form, with off-white to light yellow color, and is stored at -20°C for up to three years .

Chemical Reactions Analysis

Types of Reactions

UZH1b undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of UZH1b, which can be used for further research and development .

Scientific Research Applications

UZH1b is primarily used in scientific research for the modulation of cellular processes through epitranscriptomic mechanisms. It is used to study the effects of reduced methylation levels on messenger RNA and its subsequent impact on gene expression . The compound has applications in:

Properties

Molecular Formula

C32H42N6O3

Molecular Weight

558.7 g/mol

IUPAC Name

N-[[(3S)-1-[6-(benzylamino)pyrimidin-4-yl]-3-hydroxypiperidin-3-yl]methyl]-4-[(4,4-dimethylpiperidin-1-yl)methyl]-2-hydroxybenzamide

InChI

InChI=1S/C32H42N6O3/c1-31(2)12-15-37(16-13-31)20-25-9-10-26(27(39)17-25)30(40)34-21-32(41)11-6-14-38(22-32)29-18-28(35-23-36-29)33-19-24-7-4-3-5-8-24/h3-5,7-10,17-18,23,39,41H,6,11-16,19-22H2,1-2H3,(H,34,40)(H,33,35,36)/t32-/m0/s1

InChI Key

PWYRDVXYAOGDNK-YTTGMZPUSA-N

Isomeric SMILES

CC1(CCN(CC1)CC2=CC(=C(C=C2)C(=O)NC[C@]3(CCCN(C3)C4=NC=NC(=C4)NCC5=CC=CC=C5)O)O)C

Canonical SMILES

CC1(CCN(CC1)CC2=CC(=C(C=C2)C(=O)NCC3(CCCN(C3)C4=NC=NC(=C4)NCC5=CC=CC=C5)O)O)C

Origin of Product

United States

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